2-Amino-5-bromo-4-nitrobenzamide
Description
2-Amino-5-bromo-4-nitrobenzamide is a halogenated nitrobenzamide derivative characterized by a bromine atom at the 5th position, a nitro group at the 4th position, and an amino group at the 2nd position of the benzamide scaffold. Its synthesis likely involves brominated isatoic anhydride precursors, followed by nitration and amidation steps .
Properties
Molecular Formula |
C7H6BrN3O3 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-amino-5-bromo-4-nitrobenzamide |
InChI |
InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)5(9)2-6(4)11(13)14/h1-2H,9H2,(H2,10,12) |
InChI Key |
VXZSVIYQIDAHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-4-nitrobenzoic acid, followed by amidation to introduce the benzamide group. The reaction conditions often include the use of bromine in glacial acetic acid for bromination and subsequent amidation using amine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and glacial acetic acid are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-bromo-4-amino-benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-bromo-4-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and bromo groups facilitate binding to proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
2-Amino-N-substituted-5-bromobenzamides (e.g., 4a-d from )
These derivatives share the 5-bromo and 2-amino substituents but lack the 4-nitro group. Key differences include:
2-Amino-5-bromo-3-nitrobenzamide
A positional isomer with the nitro group at the 3rd position. The nitro group’s meta-directing effect in this isomer would alter regioselectivity in further reactions compared to the para-nitro group in the target compound.
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | Br (C5), NO₂ (C4), NH₂ (C2) | 274.03 | Amide, Nitro, Bromo, Amino | 1.8 |
| 2-Amino-N-methyl-5-bromobenzamide (4a) | Br (C5), NH₂ (C2), N-Me | 243.08 | Amide, Bromo, Amino | 2.3 |
| 2-Amino-5-bromo-3-nitrobenzamide | Br (C5), NO₂ (C3), NH₂ (C2) | 274.03 | Amide, Nitro, Bromo, Amino | 1.7 |
*LogP values estimated via fragment-based methods.
Functional Group Analogs: Nitro-Halogenated Benzoic Acids
5-Acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid ()
This compound shares bromine and nitro groups but features a carboxylic acid, acetyl, and methyl substituents. Key contrasts include:
- Acidity : The carboxylic acid group (pKa ~2.5) confers higher aqueous solubility at neutral pH compared to the amide.
- Applications : Carboxylic acid derivatives are often used in metal-organic frameworks (MOFs), whereas benzamides are explored in drug design.
*Solubility estimates based on functional group contributions.
Reactivity and Stability
- Nitro Group Effects: The para-nitro group in this compound strongly deactivates the ring, making bromine less susceptible to NAS than in non-nitro analogs. However, it may facilitate reduction reactions (e.g., nitro to amine).
- Thermal Stability: Nitro-containing compounds generally exhibit lower thermal stability compared to halogenated analogs without nitro groups, as noted in safety data for related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
